molecular formula C21H23N3O5 B14974221 2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B14974221
M. Wt: 397.4 g/mol
InChI Key: OVQDSFJNQLXXKA-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diacid or diacid chloride.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Dioxopiperazine Moiety: This can be achieved through the oxidation of the piperazine ring using an oxidizing agent such as potassium permanganate.

    Attachment of the Acetamide Group: The final step involves the reaction of the dioxopiperazine intermediate with 2,5-dimethoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the piperazine ring with benzyl and acetamide groups, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O5/c1-28-16-8-9-18(29-2)17(12-16)22-19(25)14-24-11-10-23(20(26)21(24)27)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,25)

InChI Key

OVQDSFJNQLXXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(C(=O)C2=O)CC3=CC=CC=C3

Origin of Product

United States

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